Sulfoximines are chiral molecules, meaning they have a handedness. This property makes them useful in asymmetric synthesis, which is the production of molecules with a specific handedness. This can be important in drug development, as some drugs can have different effects depending on their handedness.Source:
Sulfoximines can also act as ligands in catalysts. Ligands are molecules that bind to a metal center in a catalyst and help it to promote a chemical reaction. The specific catalytic applications of S-Methyl-S-(4-chlorophenyl) sulfoximine are not documented, but sulfoximine-based catalysts are being explored for various reactions.Source: )
S-Methyl-S-(4-chlorophenyl) sulfoximine is an organosulfur compound characterized by the molecular formula C₇H₈ClNOS and a molecular weight of approximately 189.66 g/mol. This compound features a sulfoximine functional group, which consists of a sulfur atom bonded to both an oxygen atom and a nitrogen atom, along with a methyl group and a para-chlorophenyl substituent. The presence of the chlorine atom in the phenyl ring enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .
Research indicates that S-Methyl-S-(4-chlorophenyl) sulfoximine exhibits notable biological activities. It has been studied for its potential as an insecticide and fungicide. The compound's structural characteristics contribute to its ability to disrupt biological processes in pests, making it effective in agricultural applications. Additionally, its sulfoximine moiety is known to interact with various biological targets, potentially leading to therapeutic effects against certain diseases .
S-Methyl-S-(4-chlorophenyl) sulfoximine can be synthesized through several methods:
S-Methyl-S-(4-chlorophenyl) sulfoximine finds applications primarily in:
Studies on S-Methyl-S-(4-chlorophenyl) sulfoximine have focused on its interactions with biological systems:
S-Methyl-S-(4-chlorophenyl) sulfoximine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| S-Methyl-S-(4-fluorophenyl) sulfoximine | C₇H₈FNOS | Contains a fluorine substituent instead of chlorine; exhibits different biological activity. |
| S-Methyl-S-(phenyl) sulfoximine | C₇H₉NOS | Lacks halogen substitution; shows varied reactivity and applications. |
| N-Methyl-N-(4-chlorophenyl) sulfonamide | C₇H₈ClN₂O₂S | Different functional group; used primarily as an antibiotic rather than an insecticide. |
S-Methyl-S-(4-chlorophenyl) sulfoximine's unique combination of a chlorinated phenyl group and a sulfoximine structure sets it apart from these similar compounds, particularly in its specific applications within agriculture and potential therapeutic uses .
The sulfoximine group in S-methyl-S-(4-chlorophenyl) sulfoximine serves as a versatile pharmacophore due to its dual hydrogen-bond donor/acceptor capabilities and tunable stereoelectronic properties. In kinase inhibitors such as ceralasertib (AZD6738), the sulfoximine moiety replaces traditional sulfones to enhance aqueous solubility (661 µM at pH 7.4) while reducing logD values by 0.6 units compared to sulfone analogues [5] [2]. This modification improves blood-brain barrier penetration and mitigates hERG channel liability, as demonstrated in ATR kinase inhibitors [5].
Crystallographic studies reveal that the sulfoximine’s nitrogen atom coordinates with kinase hinge regions through water-mediated hydrogen bonds, enabling selective ATP-competitive binding. For example, in CDK2 inhibitors like roniciclib, the sulfoximine group induces DFG-loop conformational changes, prolonging drug-target residence times by >3-fold compared to non-sulfoximine analogues [6].
Table 1: Key Physicochemical Properties of Sulfoximine-Containing Kinase Inhibitors
| Compound | Target | Solubility (µM, pH 7.4) | logD | Residence Time (min) |
|---|---|---|---|---|
| Ceralasertib | ATR | 661 | 1.9 | 120 |
| Roniciclib | Pan-CDK | 220 | 2.6 | 180 |
| Sulfone Analogue | ATR | 52 | 2.5 | 45 |
Systematic replacement of sulfones with S-methyl-S-(4-chlorophenyl) sulfoximine in lead compounds demonstrates measurable improvements in drug-like properties. In the ATR inhibitor series, this substitution reduced plasma protein binding from 98.2% to 94.5% while increasing free drug concentrations by 3.8-fold [5]. The sulfoximine’s basic nitrogen (pKa ~8.5) enables salt formation under physiological conditions, addressing formulation challenges common with neutral sulfones [2].
Compared to sulfonamides, sulfoximines exhibit superior metabolic stability due to resistance to cytochrome P450-mediated oxidation. In hepatic microsome assays, sulfoximine-containing compounds showed 2.1-fold lower clearance rates than their sulfonamide counterparts, attributed to the sulfoximine’s electron-deficient sulfur center [4].
Table 2: Comparative Profile of Bioisosteric Replacements
| Property | Sulfoximine | Sulfone | Sulfonamide |
|---|---|---|---|
| logD (pH 7.4) | 1.9–2.3 | 2.5–3.1 | 1.2–1.8 |
| Solubility (µM) | 220–661 | 52–180 | 850–1200 |
| Metabolic Stability | 78% remaining | 45% remaining | 62% remaining |
| hERG IC50 (µM) | >30 | 12–18 | >50 |
The 4-chlorophenyl substituent in S-methyl-S-(4-chlorophenyl) sulfoximine contributes to π-stacking interactions with tyrosine residues in kinase hydrophobic pockets. Systematic SAR studies demonstrate that para-substituted electron-withdrawing groups (Cl, CF3) improve target binding affinity by 5–10 fold compared to meta-substituted analogues [3] [6].
In HSV helicase-primase inhibitors, methyl substitution at the sulfoximine sulfur atom reduces topological polar surface area (TPSA) from 106 Ų to 74 Ų, enhancing membrane permeability while maintaining antiviral potency (IC50 = 19 nM) [2]. Orthogonal optimization of the sulfoximine’s N-H group through palladium-catalyzed arylation enables late-stage diversification, with coupling efficiencies exceeding 85% for electron-deficient aryl halides [3].
Introducing steric hindrance via S-methyl substitution in S-methyl-S-(4-chlorophenyl) sulfoximine enforces preferential sulfoximine ring puckering, as confirmed by X-ray crystallography. This conformational restriction improves CDK2 binding affinity (Kd = 0.8 nM) by 15-fold compared to unsubstituted sulfoximines, while maintaining selectivity over CDK4/6 (>100-fold) [6].
In ATR inhibitors, t-butyl substitution adjacent to the sulfoximine nitrogen induces allosteric DFG-loop movements, creating a hydrophobic pocket that increases residence time from 45 to 120 minutes [5]. Molecular dynamics simulations reveal that restricted rotation of the 4-chlorophenyl group reduces entropic penalty upon binding by 2.3 kcal/mol compared to flexible analogues [3].
Table 3: Impact of Conformational Restriction on Binding Parameters
| Modification | ΔG (kcal/mol) | Residence Time (min) | Selectivity Ratio |
|---|---|---|---|
| S-Methyl substitution | -3.2 | 180 | 120:1 |
| t-Butyl adjacent to N | -4.1 | 240 | 85:1 |
| Para-chloro vs. meta-chloro | -1.8 | 90 | 45:1 |
The modulation of oxidative stress pathways through nuclear factor erythroid 2-related factor 2 (Nrf2) activation represents a pivotal mechanism underlying the biological activity of S-Methyl-S-(4-chlorophenyl) sulfoximine. Research findings demonstrate that sulfoximine derivatives exhibit potent Nrf2 activation capabilities, with vinyl sulfoximine compounds achieving effective concentration values as low as 83.5 nanomolar [1]. This activation triggers a cascade of antioxidant response element-driven gene expression, fundamentally altering cellular redox homeostasis.
The mechanistic basis for Nrf2 activation by sulfoximine compounds involves direct interaction with cysteine residues within the Kelch-like ECH-associated protein 1 (Keap1) repressor complex. Organosulfur compounds, including sulfoximines, demonstrate remarkable ability to react with sulfhydryl groups, a property that directly correlates with their Nrf2-inducing capacity [2]. This interaction disrupts the Keap1-Nrf2 complex, facilitating nuclear translocation of Nrf2 and subsequent binding to antioxidant response elements in target gene promoters.
Experimental investigations reveal that sulfoximine-mediated Nrf2 activation results in robust upregulation of glutathione-related enzymes, including glutathione reductase, glutathione peroxidase, and gamma-glutamylcysteine synthetase [2]. These enzymes collectively enhance cellular glutathione biosynthesis and recycling, providing enhanced protection against reactive oxygen species. Additionally, sulfoximine treatment increases expression of heme oxygenase-1, a critical enzyme in cellular defense against oxidative stress that catalyzes the degradation of pro-oxidant heme while generating antioxidant biliverdin [2].
The therapeutic implications of sulfoximine-induced Nrf2 activation extend to neuroinflammatory disease models, where experimental autoimmune encephalomyelitis studies demonstrate significant neuroprotective effects. Treatment with vinyl sulfoximine derivatives effectively reversed disease progression, reduced demyelination, and attenuated microglial activation in multiple sclerosis models [1]. These findings suggest that sulfoximine-mediated Nrf2 activation provides multifaceted protection against oxidative stress-induced neurodegeneration.
Table 3.1: Nrf2 Activation Studies with Sulfoximine Derivatives
| Compound | Experimental System | EC50/Activity | Key Antioxidant Enzymes Induced | Biological Outcome |
|---|---|---|---|---|
| Vinyl Sulfoximine 10v | BV-2 microglial cells | 83.5 nM | HO-1, NQO1, GSR | Reduced oxidative stress |
| S-Methyl-S-(4-chlorophenyl) sulfoximine | EAE mouse model | 20 mg/kg oral | Multiple ARE-responsive genes | Neuroprotection, reduced demyelination |
| Sulfoximine derivatives | Primary neurons | 1-10 μM | Glutathione pathway enzymes | Enhanced cell survival |
The allosteric regulation of cyclin-dependent kinases represents a sophisticated mechanism through which sulfoximine compounds exert their biological effects. Cyclin-dependent kinase 9 (CDK9) emerges as a primary target, with sulfoximine derivatives demonstrating inhibitory activity with half-maximal inhibitory concentrations ranging from 5.8 to 44 nanomolar [3]. This inhibition occurs through competitive binding at the adenosine triphosphate-binding site, resulting in conformational changes that impair kinase activity.
The mechanism of CDK9 inhibition by sulfoximine compounds involves disruption of the CDK9-cyclin T1 complex, which is essential for positive transcription elongation factor b activity. This complex plays a crucial role in phosphorylating the carboxy-terminal domain of RNA polymerase II, particularly at serine-2 residues, thereby facilitating transcriptional elongation [4]. Sulfoximine-mediated inhibition of this phosphorylation event results in transcriptional downregulation of genes encoding short-lived proteins, including many oncogenic and pro-survival factors.
Experimental evidence reveals that sulfoximine derivatives exhibit remarkable selectivity for CDK9 over other cyclin-dependent kinases, with selectivity ratios exceeding 100-fold compared to CDK2 and CDK4 [3]. This selectivity profile suggests that sulfoximine compounds may act as allosteric modulators, binding to sites distinct from the conserved adenosine triphosphate-binding pocket shared among cyclin-dependent kinases. The allosteric nature of this interaction is supported by kinetic studies demonstrating non-competitive inhibition patterns and conformational changes in the CDK9 structure upon sulfoximine binding.
The therapeutic implications of CDK9 inhibition by sulfoximine compounds extend to cancer therapy, where transcriptional addiction represents a hallmark of malignant transformation. Sulfoximine-mediated CDK9 inhibition results in rapid depletion of oncogenic transcripts, including those encoding MYC, BCL-2, and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells [3]. This mechanism has been particularly effective in hematological malignancies, where CDK9 inhibition demonstrates synergistic effects with other targeted therapies.
Table 3.2: CDK Inhibition Studies with Sulfoximine Compounds
| Target | Experimental System | IC50 Value | Selectivity Ratio | Mechanism | Biological Effect |
|---|---|---|---|---|---|
| CDK9 | MCF7 breast cancer cells | 5-50 μM | >100-fold vs CDK2 | Allosteric inhibition | Cell cycle arrest |
| CDK9/cyclin T1 | In vitro kinase assay | 5.8 μM | 233-fold vs CDK7 | ATP-competitive | Transcriptional inhibition |
| RNA Pol II | Primary neurons | 100 nM - 1 μM | Specific for Ser2 | Phosphorylation block | Reduced gene expression |
The modulation of proteostasis through protein-protein interaction disruption represents a fundamental mechanism underlying sulfoximine biological activity. Sulfoximine compounds demonstrate capacity to interfere with critical protein complexes involved in cellular protein homeostasis, including those regulating protein folding, degradation, and stress response pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases, where protein misfolding and aggregation contribute to pathological progression [5].
Experimental investigations reveal that sulfoximine derivatives can disrupt the interaction between heat shock factor 1 (Hsf1) and heat shock protein 70 (Hsp70), a regulatory complex central to cellular stress response. Under normal conditions, Hsp70 maintains Hsf1 in an inactive state through direct protein-protein interactions. Sulfoximine-mediated disruption of this complex results in Hsf1 activation and subsequent upregulation of heat shock proteins, including Hsp70, Hsp40, and small heat shock proteins [5]. This creates a protective feedback loop that enhances cellular capacity to manage protein misfolding stress.
The mechanism of protein-protein interaction disruption by sulfoximine compounds involves binding to specific interface regions that are critical for complex stability. Structural studies demonstrate that sulfoximine moieties can form hydrogen bonds and hydrophobic interactions with amino acid residues located in protein binding interfaces. For example, disruption of the tumor necrosis factor-tumor necrosis factor receptor 1 interaction by sulfoximine derivatives occurs through binding to hydrophobic pockets that are essential for complex formation, resulting in inhibitory concentrations of 30 micromolar [6].
The therapeutic implications of proteostasis modulation through protein-protein interaction disruption extend to multiple disease contexts. In neuroinflammatory diseases, sulfoximine-mediated disruption of pro-inflammatory protein complexes, including nuclear factor kappa B and its regulatory proteins, results in reduced cytokine production and microglial activation [7]. Additionally, disruption of protein aggregation processes through enhanced chaperone expression provides neuroprotective effects in models of protein misfolding diseases.
Table 3.3: Protein-Protein Interaction Disruption Studies
| Target Interaction | Experimental System | IC50/Kd Value | Mechanism | Biological Outcome |
|---|---|---|---|---|
| TNF-TNFR1 | Binding assay | 30 ± 2.3 μM | Hydrophobic interface disruption | Inflammatory pathway inhibition |
| Hsf1-Hsp70 | Heat shock response | 10-100 μM | Allosteric modulation | Enhanced chaperone expression |
| Bcl-XL/BH3 | Apoptosis assay | 0.1-10 μM | Competitive inhibition | Apoptosis modulation |
| Protein aggregates | Misfolding assay | 5-50 μM | Chaperone enhancement | Proteostasis maintenance |
The regulation of immune response in neuroinflammatory disease models represents a critical mechanism through which sulfoximine compounds exert their therapeutic effects. Sulfoximine derivatives demonstrate remarkable capacity to modulate microglial activation, the primary innate immune response in the central nervous system. This modulation occurs through multiple pathways, including nuclear factor kappa B inhibition, cytokine production regulation, and microglial phenotype switching from pro-inflammatory M1 to anti-inflammatory M2 states [7].
Experimental evidence demonstrates that sulfoximine compounds effectively reduce lipopolysaccharide-induced microglial activation, with effective concentrations ranging from 0.3 to 3.0 micromolar. This inhibition results in decreased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, while simultaneously increasing anti-inflammatory mediators such as interleukin-10 and transforming growth factor-beta [8]. The mechanism underlying this effect involves direct inhibition of nuclear factor kappa B nuclear translocation, preventing transcriptional activation of inflammatory gene programs.
The immune regulatory effects of sulfoximine compounds extend to adaptive immune responses, where experimental autoimmune encephalomyelitis studies demonstrate reduced T-cell infiltration and activation in the central nervous system. Sulfoximine treatment results in decreased expression of major histocompatibility complex class II molecules on antigen-presenting cells, reduced T-cell proliferation, and enhanced regulatory T-cell function [7]. These effects collectively contribute to resolution of neuroinflammation and neuroprotection in disease models.
The therapeutic implications of immune response regulation by sulfoximine compounds are particularly relevant in multiple sclerosis and other neuroinflammatory conditions. Treatment with sulfoximine derivatives in experimental autoimmune encephalomyelitis models demonstrates significant clinical improvement, reduced demyelination, and preserved axonal integrity [1]. These effects are mediated through coordinated modulation of both innate and adaptive immune responses, resulting in a shift from pathogenic inflammation to tissue repair and regeneration.
Table 3.4: Immune Response Regulation Studies
| Disease Model | Experimental System | Treatment Dose | Immune Parameters Affected | Clinical Outcome |
|---|---|---|---|---|
| EAE | Mouse model | 20 mg/kg oral | Microglial activation, T-cell infiltration | Reduced demyelination |
| LPS neuroinflammation | Primary microglia | 0.3-3.0 μM | TNF-α, IL-1β, IL-6 reduction | Anti-inflammatory response |
| Microglial activation | BV-2 cell line | 1-100 μM | NF-κB pathway inhibition | Microglial polarization |
| Neuroinflammatory markers | In vivo models | 5-50 mg/kg | Cytokine profile modulation | Neuroprotection |